3-amino-3,4-dihydro-2H-chromen-7-ol
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Overview
Description
3-amino-3,4-dihydro-2H-chromen-7-ol is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-chromen-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with an amine in the presence of a catalyst. The reaction is usually carried out under reflux conditions with ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .
Chemical Reactions Analysis
Types of Reactions
3-amino-3,4-dihydro-2H-chromen-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-amino-3,4-dihydro-2H-chromen-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-2H-chromen-7-ol involves its interaction with specific molecular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-7-(diethylamino)-2H-chromen-2-one
- 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine hydrochloride
- 7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
Uniqueness
3-amino-3,4-dihydro-2H-chromen-7-ol stands out due to its unique combination of an amino group and a hydroxyl group on the chromene ring. This structural feature contributes to its diverse reactivity and wide range of applications .
Properties
IUPAC Name |
3-amino-3,4-dihydro-2H-chromen-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-2,4,7,11H,3,5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVSBUBALVUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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